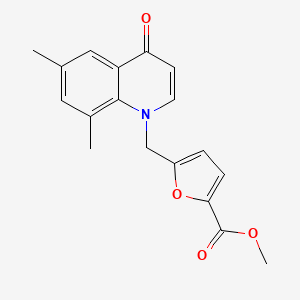

Methyl 5-((6,8-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

methyl 5-[(6,8-dimethyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C18H17NO4/c1-11-8-12(2)17-14(9-11)15(20)6-7-19(17)10-13-4-5-16(23-13)18(21)22-3/h4-9H,10H2,1-3H3 |

InChI Key |

RBDOLFXMAZVQTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=CN2CC3=CC=C(O3)C(=O)OC)C |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-((6,8-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate?

- The compound can be synthesized via nucleophilic substitution and coupling reactions. For example, methyl 5-(chloromethyl)furan-2-carboxylate (a structurally related precursor) undergoes coupling with quinoline derivatives under catalysis by Lewis acids like Sn-Beta or Zr-Beta . Key factors include solvent choice (e.g., DMF or THF), reaction temperature (typically 80–120°C), and stoichiometric control of the quinoline moiety to minimize byproducts .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm molecular weight and substituent positions. Crystallographic data (e.g., from COD entry 2005896 for analogous furan-carboxylates) provide reference bond angles and torsional stability . Differential scanning calorimetry (DSC) can assess melting points (e.g., 182–242°C for similar compounds) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .

- Anti-inflammatory : COX-2 inhibition via ELISA .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

- Use dimethyl sulfoxide (DMSO) for solubilization, ensuring final concentrations ≤0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

- The quinoline moiety’s electron-withdrawing 4-oxo group enhances electrophilic reactivity at the methylfuran bridge, facilitating nucleophilic attacks (e.g., amidation or ester hydrolysis) . Density functional theory (DFT) studies on analogous furan-carboxylates reveal HOMO-LUMO gaps (~4.5 eV), suggesting moderate electrophilicity suitable for targeted covalent modifications .

Q. What strategies resolve contradictions in reported biological activity data?

- Discrepancies often arise from assay conditions. For example:

- pH sensitivity : The carboxylic acid group’s ionization state (pKa ~3.5) affects membrane permeability; use buffer systems (e.g., PBS at pH 7.4 vs. 5.5) to standardize .

- Metabolic interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in hepatic microsome assays to isolate parent compound effects .

Q. How can computational methods guide SAR (structure-activity relationship) optimization?

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., 11β-HSD1 for anti-diabetic activity) using the quinoline-furan scaffold . QSAR models (e.g., CoMFA) based on logP (calculated ~2.8) and polar surface area (~85 Ų) predict blood-brain barrier permeability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- The methylfuran-quinoline bridge is prone to racemization under high temperatures. Use chiral catalysts (e.g., BINAP-Pd complexes) or low-temperature asymmetric hydrogenation . Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase .

Q. How does the compound’s stability vary under physiological conditions?

- Hydrolytic degradation of the methyl ester occurs in serum (t½ ~6–8 hours at 37°C). Stabilize via prodrug strategies (e.g., tert-butyl ester protection) or co-formulation with serum albumin . Oxidative stability assays (H2O2 exposure) indicate susceptibility at the furan ring’s α,β-unsaturated carbonyl; add antioxidants (e.g., ascorbate) in storage buffers .

Methodological Notes

- Synthetic Protocols : Optimize yields via microwave-assisted synthesis (e.g., 30 minutes at 100°C vs. 12 hours conventional heating) .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in the quinoline region (δ 7.5–8.5 ppm) .

- Data Reproducibility : Report reaction conditions in detail (e.g., "anhydrous DMF, N2 atmosphere") to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.